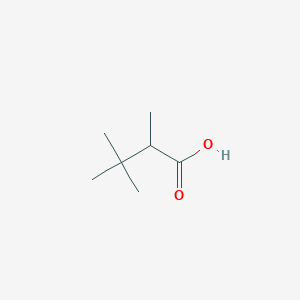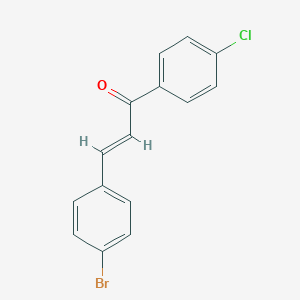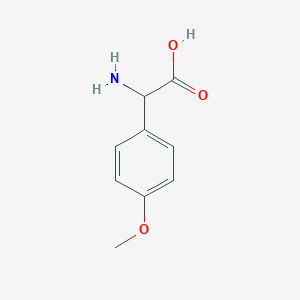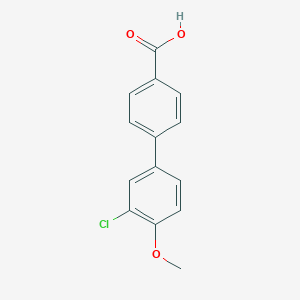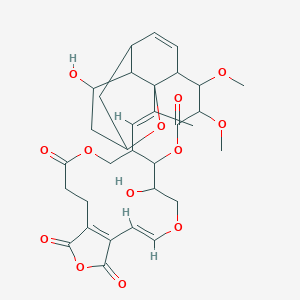
Lustromycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lustromycin is a macrolide antibiotic that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to erythromycin, another well-known macrolide antibiotic. However, Lustromycin has been found to have unique properties that make it a promising candidate for further research.
Scientific Research Applications
Structural Characteristics and Synthesis
- Structure Determination : Lustromycin has been structurally identified as an antibiotic effective against anaerobic bacteria. It is composed of a decaline ring system fused to a 10-membered and a 14-membered macrolactone, with an enol ether moiety conjugated to a maleic anhydride functionality. This complex structure was elucidated using extensive homo and heteronuclear two-dimensional NMR studies (Ōmura et al., 2003).
- Synthesis and Molecular Formula : Lustromycin was first isolated from Streptomyces sp. SK-1071, exhibiting selective antibacterial activity, particularly against Clostridium species. Its molecular formula, C32H38O13, was determined using high-resolution mass spectrometry and NMR spectrum, showing similarities to luminamicin (Tomoda et al., 1986).
- Chemical Synthesis Approach : An efficient stereocontrolled synthesis method has been developed for the 11-oxatricyclo[5.3.1.1,703,8]undecane nucleus of lustromycin. This approach involves intramolecular hetero-Michael addition and intramolecular aldol condensation, providing insights into the chemical synthesis of this complex molecule (Sunazuka et al., 2007).
Antibiotic Properties and Mechanisms
- Antibacterial Activity : Lustromycin's selective antibacterial properties, particularly against anaerobic bacteria, have been a primary focus of research. This specificity suggests potential therapeutic applications in combating infections caused by anaerobic bacterial strains, which are often challenging to treat (Tomoda et al., 1986).
Related Research on Antibiotics
While not directly on lustromycin, research on other antibiotics provides context and comparative insights:
- Puromycin : As an aminonucleoside antibiotic, puromycin demonstrates the inhibition of protein synthesis, which is relevant to understanding the broader spectrum of antibiotic mechanisms and their application in various model systems (Aviner, 2020).
- Azithromycin : Studies on azithromycin, a broad-spectrum macrolide antibiotic, offer insights into the treatment of respiratory and bacterial infections, expanding the understanding of the roles and effects of macrolide antibiotics in various clinical settings (Damle et al., 2020).
properties
CAS RN |
105156-68-1 |
|---|---|
Product Name |
Lustromycin |
Molecular Formula |
C32H38O13 |
Molecular Weight |
630.6 g/mol |
IUPAC Name |
(2E,15E)-19,32-dihydroxy-23,24-dimethoxy-2-methyl-6,12,17,21,34-pentaoxahexacyclo[28.3.1.01,25.04,20.010,14.028,33]tetratriaconta-2,10(14),15,26-tetraene-7,11,13,22-tetrone |
InChI |
InChI=1S/C32H38O13/c1-15-10-17-13-42-24(35)7-5-19-20(30(37)44-29(19)36)8-9-41-14-23(34)26(17)43-31(38)28(40-3)27(39-2)21-6-4-16-11-18-12-22(33)25(16)32(15,21)45-18/h4,6,8-10,16-18,21-23,25-28,33-34H,5,7,11-14H2,1-3H3/b9-8+,15-10+ |
InChI Key |
FDSONACTBUTSIH-RQADFKIXSA-N |
Isomeric SMILES |
C/C/1=C\C2COC(=O)CCC3=C(/C=C/OCC(C2OC(=O)C(C(C4C15C6C(CC(O5)CC6O)C=C4)OC)OC)O)C(=O)OC3=O |
SMILES |
CC1=CC2COC(=O)CCC3=C(C=COCC(C2OC(=O)C(C(C4C15C6C(CC(O5)CC6O)C=C4)OC)OC)O)C(=O)OC3=O |
Canonical SMILES |
CC1=CC2COC(=O)CCC3=C(C=COCC(C2OC(=O)C(C(C4C15C6C(CC(O5)CC6O)C=C4)OC)OC)O)C(=O)OC3=O |
synonyms |
lustromycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



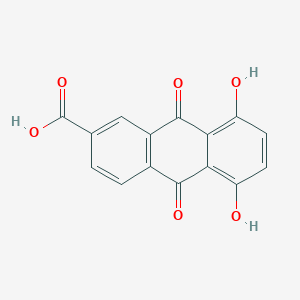
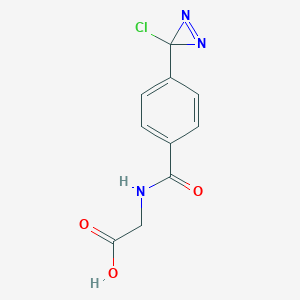
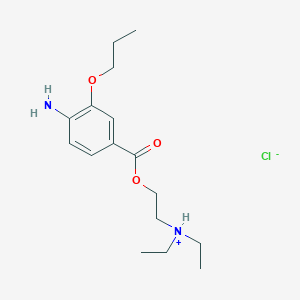
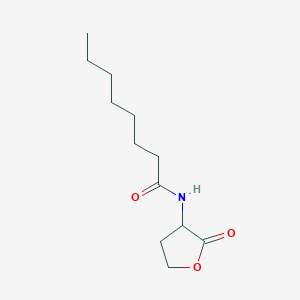

![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)
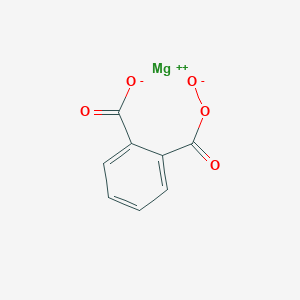


![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)
